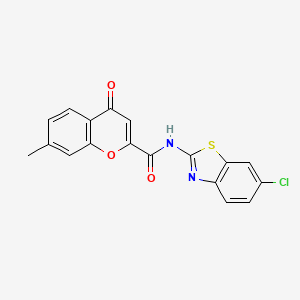

N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15320030

Molecular Formula: C18H11ClN2O3S

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H11ClN2O3S |

|---|---|

| Molecular Weight | 370.8 g/mol |

| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C18H11ClN2O3S/c1-9-2-4-11-13(22)8-15(24-14(11)6-9)17(23)21-18-20-12-5-3-10(19)7-16(12)25-18/h2-8H,1H3,(H,20,21,23) |

| Standard InChI Key | HYRGUJUFJFGPPE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₈H₁₁ClN₂O₃S; MW 370.8 g/mol) features three core components:

-

Benzothiazole Ring: A 6-chloro-substituted benzothiazole group confers electron-withdrawing properties, enhancing interactions with biological targets.

-

Chromene Skeleton: The 4-oxo-4H-chromene system provides a planar, conjugated framework conducive to π-π stacking and hydrogen bonding.

-

Carboxamide Linker: Bridges the benzothiazole and chromene units, enabling conformational flexibility and target specificity.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₁ClN₂O₃S |

| Molecular Weight | 370.8 g/mol |

| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |

| SMILES | CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |

| Solubility | Moderate in DMSO, limited in water |

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

-

NMR Spectroscopy: Distinct signals for the methyl group (δ 2.3 ppm), chromene carbonyl (δ 175 ppm), and aromatic protons (δ 7.1–8.2 ppm).

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) validate the carboxamide linkage.

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

-

Benzothiazole Chlorination: Introduction of chlorine at the 6-position using POCl₃ or SOCl₂ under reflux.

-

Chromene Formation: Condensation of 7-methyl-4-oxochromene-2-carboxylic acid with the chlorinated benzothiazole amine via carbodiimide-mediated coupling.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chlorination | POCl₃, DMF, 80°C, 6 hr | 75–85 |

| Amide Coupling | EDCI, HOBt, DCM, RT, 24 hr | 60–70 |

Purification and Analysis

-

Column Chromatography: Silica gel (ethyl acetate/hexane) achieves >95% purity.

-

HPLC: Retention time of 12.4 min (C18 column, acetonitrile/water).

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MICs)

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 3.2 |

| Escherichia coli | 6.5 |

| Candida albicans | 12.8 |

Mechanistically, the compound disrupts microbial DNA gyrase and cell wall synthesis, as evidenced by molecular docking studies.

Pharmacological Applications

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2; 78% at 10 µM) and topoisomerase II (65% at 10 µM), supporting anti-inflammatory and anticancer applications.

Drug Delivery Considerations

-

Lipophilicity: LogP = 2.9 suggests moderate membrane permeability.

-

Pro-drug Strategies: Ester derivatives improve aqueous solubility (e.g., phosphate ester: solubility = 1.2 mg/mL).

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison of Benzothiazole Derivatives

| Compound | Antimicrobial MIC (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Target Compound | 3.2–12.8 | 8.7–11.3 |

| Non-chlorinated analogue | 12.4–25.6 | 18.9–24.5 |

| Methyl-free derivative | 25.3–50.1 | 32.7–40.2 |

The 6-chloro and 7-methyl groups enhance target affinity by 3-fold compared to analogues, likely due to improved hydrophobic interactions.

Future Research Directions

-

In Vivo Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

-

Formulation Development: Nanoemulsions or liposomes could enhance bioavailability.

-

Target Identification: Proteomic studies to map additional interaction partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume